

# A Technical Guide to N,N-Dimethyltryptamine (DMT) in the Plant Kingdom

Author: BenchChem Technical Support Team. Date: December 2025

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This document provides a comprehensive overview of the natural occurrence of N,N-Dimethyltryptamine (DMT) in various plant species. It includes quantitative data on DMT concentrations, detailed experimental protocols for its extraction and analysis, and diagrams of its biosynthetic pathway and common laboratory workflows.

### Introduction to Plant-Derived DMT

N,N-Dimethyltryptamine (DMT) is a potent psychedelic compound belonging to the tryptamine family. It is found throughout the natural world, in a wide variety of plant species, and is also an endogenous compound in animals.[1] Historically, DMT-containing plants have been used for centuries in traditional shamanistic and religious rituals, most notably in the preparation of the Amazonian beverage Ayahuasca.[1][2] In this brew, a DMT-containing plant, such as Psychotria viridis, is typically combined with a plant containing monoamine oxidase inhibitors (MAOIs), like Banisteriopsis caapi. The MAOI prevents the rapid breakdown of DMT in the digestive system, rendering it orally active.[2][3] This guide focuses on the botanical sources of DMT, providing technical data for research and development purposes.

## **Principal Plant Genera Containing DMT**

DMT has been identified in numerous plant genera across different families. The presence and concentration of DMT can vary significantly based on the plant species, the specific part of the



plant, and environmental factors.[4] The major genera known to contain DMT include Acacia, Mimosa, Psychotria, Virola, and Delosperma.[1][5]

## **Quantitative Analysis of DMT in Plant Species**

The concentration of DMT in plant material is a critical factor for research and potential therapeutic applications. The following table summarizes quantitative data reported in the literature for several key species. It is important to note that these values can exhibit considerable variability.



Genus	Species	Plant Part	DMT Concentrati on (% by dry weight)	Other Alkaloids Present	Reference(s
Mimosa	M. hostilis (tenuiflora)	Inner Root Bark	0.31% - 2.0%	NMT, 2- Methyl- 1,2,3,4- Tetrahydro- Beta- Carboline	[6]
Stem Bark	~0.03%	-	[6]		
Psychotria	P. viridis	Leaves	0.1% - 0.61%	N- methyltrypta mine (NMT), MMT, MTHC	[3]
Acacia	A. acuminata	Bark	up to 1.6%	Tryptamine, NMT	[4][7]
Leaves	0.6% - 1.0%	Tryptamine	[4]		
A. colei	Bark	up to 1.8% (requires confirmation)	-	[8]	_
Leaf	0.2% - 0.6% (requires confirmation)	-	[8]		
A. burkittii	Bark	0.2% - 1.2%	NMT	[4]	
Virola	V. theiodora	Bark	0.190% (as 5-MeO-DMT)	DMT (leaves), 5- MeO-DMT	[9][10]
Leaves	0.092%	5-MeO-DMT (bark)	[9]		_

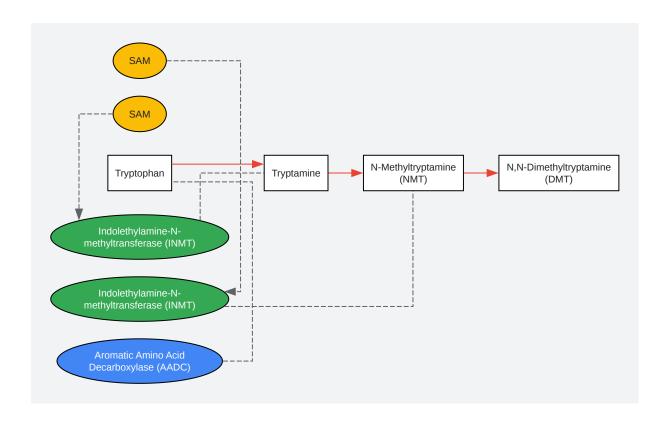


V. calophylla	Bark	0.065% - 0.25% (total alkaloids)	5-MeO-DMT	[9]	
Delosperma	D. cooperi	Leaves	Present (quantitative data varies)	5-MeO-DMT	[9][11]
D. acuminatum	-	Present	5-MeO-DMT	[7][9]	

# Biosynthesis of N,N-Dimethyltryptamine in Plants

The biosynthesis of DMT in plants begins with the essential amino acid tryptophan. The pathway involves two primary enzymatic steps. First, the enzyme aromatic amino acid decarboxylase (AADC) removes the carboxyl group from tryptophan to produce tryptamine. Subsequently, the enzyme indolethylamine-N-methyltransferase (INMT) transfers two methyl groups from the donor molecule S-adenosyl-methionine (SAM) to the amine group of tryptamine, first forming N-methyltryptamine (NMT) and then N,N-Dimethyltryptamine (DMT). [12][13][14]





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Figure 1: Biosynthetic pathway of DMT from Tryptophan.

## **Experimental Protocols**

The extraction and quantification of DMT from plant matrices are fundamental procedures for research. Methodologies range from simple solvent extractions to more complex chromatographic techniques for precise quantification.

Acid-base extraction is a common and effective method for isolating tryptamine alkaloids from plant material.[15][16] The protocol leverages the pH-dependent solubility of DMT. In an acidic environment, DMT becomes a protonated, water-soluble salt, while in a basic environment, it exists as a non-polar, organic-soluble freebase.



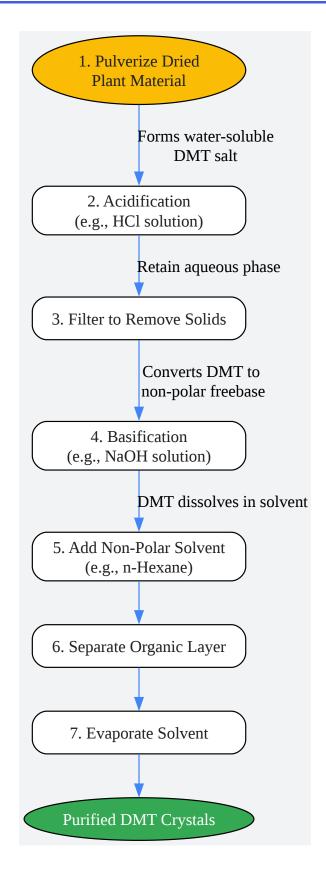




#### **Protocol Steps:**

- Preparation: The dried plant material (e.g., root bark, leaves) is pulverized to a fine powder to maximize the surface area for extraction.[16][17]
- Acidification: The powdered material is soaked in an acidic solution (e.g., dilute hydrochloric or acetic acid). This converts the DMT into its salt form, which dissolves in the aqueous solution.[15][16][18] This step also helps separate the DMT from non-polar lipids and waxes.
- Filtration: The mixture is filtered to remove solid plant debris, retaining the acidic aqueous solution containing the DMT salt.[15]
- Basification: An alkaline solution, such as sodium hydroxide, is added to the filtered liquid. [15][17] This increases the pH, deprotonating the DMT salt and converting it back into its non-polar freebase form, which is insoluble in water.
- Solvent Extraction: A non-polar organic solvent (e.g., n-hexane, naphtha, dichloromethane) is added to the basic solution.[16][19] The freebase DMT, being non-polar, preferentially dissolves into the organic solvent layer.
- Separation & Evaporation: The organic solvent layer, now containing the DMT, is carefully separated from the aqueous layer. The solvent is then evaporated, leaving behind the extracted DMT crystals or residue.[16] Further purification can be achieved through recrystallization.





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Figure 2: General workflow for Acid-Base Extraction of DMT.

## Foundational & Exploratory





For accurate quantification of DMT in extracts, chromatographic methods coupled with mass spectrometry are the standard. These techniques offer high sensitivity and selectivity.

#### Common Techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS): This method separates volatile
  compounds in the gas phase. The sample extract is injected into the GC, where it is
  vaporized and passed through a column that separates components based on their boiling
  points and interactions with the column's stationary phase. The separated components then
  enter the mass spectrometer, which ionizes them and detects the fragments based on their
  mass-to-charge ratio, allowing for definitive identification and quantification.[20][21]
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is suitable for a wider range of compounds, including those that are not easily vaporized. The sample is dissolved in a liquid mobile phase and pumped through a column containing a solid stationary phase.
   Separation occurs based on the differential partitioning of compounds between the two phases. The eluent from the LC column is then introduced into the mass spectrometer for detection and quantification.[20][22]

#### General Protocol Workflow:

- Sample Preparation: A precise amount of the plant extract is dissolved in a suitable solvent. An internal standard may be added at this stage for accurate quantification.
- Injection: A small volume of the prepared sample is injected into the chromatograph (GC or LC).
- Chromatographic Separation: The components of the sample are separated as they pass through the analytical column.
- Mass Spectrometric Detection: As each component, including DMT, elutes from the column, it is detected by the mass spectrometer.
- Data Analysis: The resulting data is processed to create a chromatogram. The peak
  corresponding to DMT is identified based on its retention time and mass spectrum. The area
  of this peak is then compared to a calibration curve generated from standards of known DMT
  concentrations to determine the exact amount in the original sample.[20][23]





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Figure 3: Workflow for Quantification of DMT using Chromatography-Mass Spectrometry.

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- To cite this document: BenchChem. [A Technical Guide to N,N-Dimethyltryptamine (DMT) in the Plant Kingdom]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13823587#natural-sources-of-n-n-dimethyltryptamine-in-plants]

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